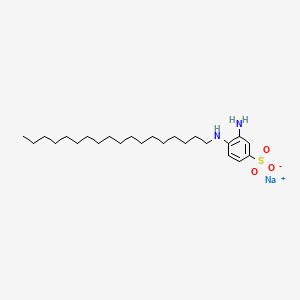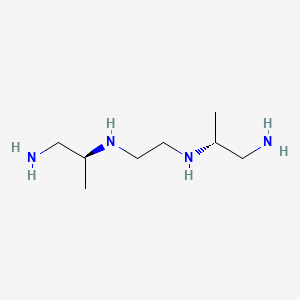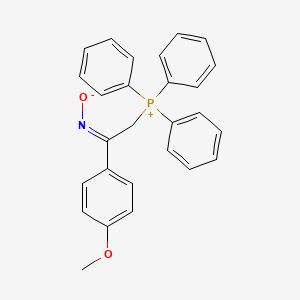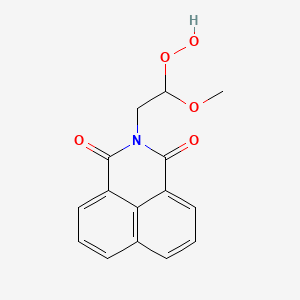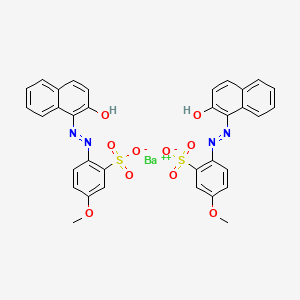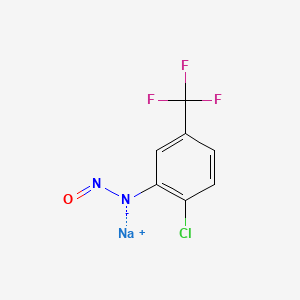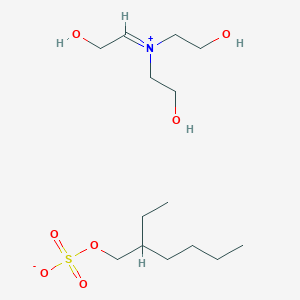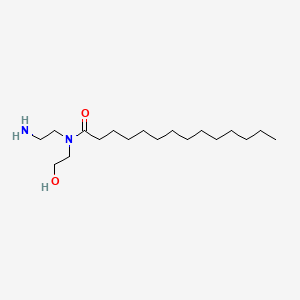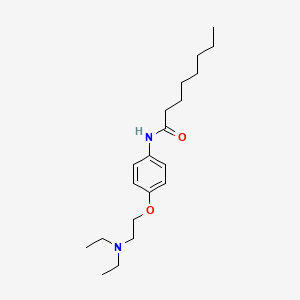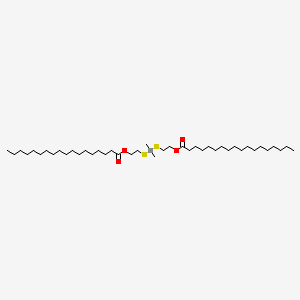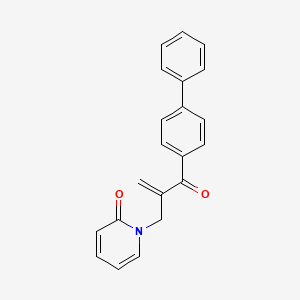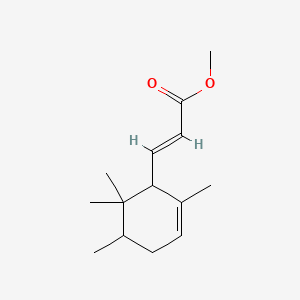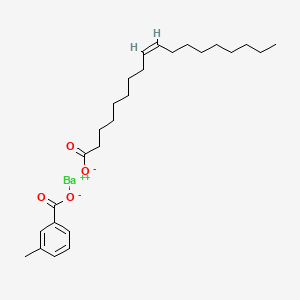
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium is a complex organometallic compound that features a barium ion coordinated with two distinct organic ligands: 3-methylbenzoate and octadec-9-enoate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium typically involves the reaction of barium salts with the corresponding organic acids. The process can be summarized as follows:
Preparation of Ligands: 3-Methylbenzoic acid and octadec-9-enoic acid are prepared through standard organic synthesis methods.
Formation of Barium Complex: Barium chloride or barium nitrate is reacted with the prepared organic acids in a suitable solvent, such as ethanol or methanol, under controlled temperature and pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the barium complex.
Isolation and Purification: The resulting this compound complex is isolated by filtration, washed with cold solvent, and dried under vacuum to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Ligands: Large-scale synthesis of 3-methylbenzoic acid and octadec-9-enoic acid.
Continuous Reaction Process: The barium salt and organic acids are continuously fed into a reactor, where the reaction conditions are optimized for maximum yield and purity.
Automated Isolation and Purification: Advanced filtration and drying techniques are employed to isolate and purify the barium complex efficiently.
化学反応の分析
Types of Reactions
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The organic ligands can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of 3-methylbenzoate and octadec-9-enoate.
Reduction: Reduced forms of the organic ligands.
Substitution: New barium complexes with substituted ligands.
科学的研究の応用
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium involves its interaction with molecular targets through coordination chemistry. The barium ion forms stable complexes with various ligands, influencing the reactivity and stability of the compound. The organic ligands play a crucial role in determining the compound’s overall properties and behavior in different environments.
類似化合物との比較
Similar Compounds
(Z)-(Octadec-9-enoato-O)oxoaluminum: Similar in structure but contains aluminum instead of barium.
(Z)-(Octadec-9-enoato-O)oxoaluminium: Another aluminum-based compound with similar organic ligands.
Uniqueness
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium is unique due to the presence of barium, which imparts distinct chemical and physical properties compared to its aluminum counterparts
特性
CAS番号 |
85702-49-4 |
|---|---|
分子式 |
C26H40BaO4 |
分子量 |
553.9 g/mol |
IUPAC名 |
barium(2+);3-methylbenzoate;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.C8H8O2.Ba/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-6-3-2-4-7(5-6)8(9)10;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-5H,1H3,(H,9,10);/q;;+2/p-2/b10-9-;; |
InChIキー |
MOMRBIOOZZNUIV-XXAVUKJNSA-L |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Ba+2] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


